Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-

Description

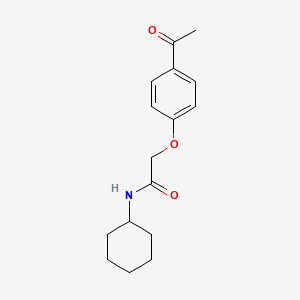

The compound 2-(4-acetylphenoxy)-N-cycloheptylacetamide is a synthetic acetamide derivative characterized by a 4-acetylphenoxy group attached to the acetamide backbone and an N-cycloheptyl substituent. Acetamide derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation [1][8]. The cycloheptyl group in this compound likely enhances lipophilicity and influences pharmacokinetic properties compared to smaller substituents.

Properties

CAS No. |

42018-28-0 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

2-(4-acetylphenoxy)-N-cyclohexylacetamide |

InChI |

InChI=1S/C16H21NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19) |

InChI Key |

ODJQAYIYMQYECH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-

General Synthetic Strategy

The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- generally follows a multi-step process:

- Formation of the 4-acetylphenoxy intermediate.

- Introduction of the cycloheptyl amine moiety via amide bond formation.

- Purification and characterization of the final product.

Key steps involve nucleophilic substitution, acylation, and amide coupling reactions.

Stepwise Preparation Details

Synthesis of 4-Acetylphenoxy Intermediate

The 4-acetylphenoxy group is typically prepared by etherification of 4-hydroxyacetophenone with suitable alkyl or aryl halides under basic catalysis. For example, condensation of 4-hydroxyacetophenone with bromides in the presence of anhydrous potassium carbonate yields 4-acetylphenoxy ethers efficiently (Scheme 1).

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Hydroxyacetophenone + Bromide | Anhydrous K2CO3, DMF, reflux | 75-90 | Etherification step |

| Nitration (optional) | 95% HNO3, Acetic anhydride, 0°C | 80-85 | For further functionalization |

Purification and Characterization

The crude product is typically purified by:

- Washing with water and organic solvents (e.g., diethyl ether).

- Drying over anhydrous magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Final purification by recrystallization or column chromatography.

Characterization is confirmed by NMR, LC-MS, and melting point analysis.

Reaction Schemes and Mechanistic Insights

Ether Formation (Key Intermediate)

$$

\text{4-Hydroxyacetophenone} + \text{R-Br} \xrightarrow[\text{Anhydrous K}2\text{CO}3]{\text{DMF, reflux}} \text{4-Acetylphenoxy-R}

$$

This nucleophilic substitution forms the ether linkage crucial for the compound's structure.

Amide Bond Formation

$$

\text{4-Acetylphenoxyacetic acid chloride} + \text{Cycloheptylamine} \xrightarrow[\text{DIPEA}]{\text{DCM, RT}} \text{Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-}

$$

The acid chloride intermediate reacts with the amine nucleophile to form the amide bond.

Comparative Data Table of Preparation Methods

Research Results and Observations

- The use of anhydrous potassium carbonate as a base in the etherification step ensures high yields and minimal side reactions.

- Acid chloride intermediates are preferred for amide bond formation due to their high reactivity and cleaner conversion.

- The reaction conditions are mild, typically room temperature, which preserves sensitive functional groups such as the acetyl moiety.

- Purification by solvent washing and drying yields high purity products suitable for further biological or chemical studies.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Substituent Variations

- N-Cycloheptyl vs. A related compound, 2-chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide (), demonstrates the impact of cycloheptylmethyl on molecular weight (309.83 g/mol) and stability [18]. N-Cyclohexyl: Compounds like N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide () exhibit moderate lipophilicity, balancing bioavailability and target binding [10].

Phenoxy Group Modifications

- 4-Acetylphenoxy vs. In contrast, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602, ) uses halogenated and alkylated phenoxy groups for auxin-like activity in plants [2].

Antimicrobial and Antifungal Activity

- Acetamide derivatives such as compounds 47–50 () show potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values <10 µg/mL. The 4-acetylphenoxy group in the target compound may similarly enhance microbial target binding [1].

CNS Penetration and Neuroprotection

- CNS-11g (), a phthalazinyl acetamide, demonstrates efficacy in disaggregating alpha-synuclein fibrils, a hallmark of Parkinson’s disease. Its low hydrogen bond donor/acceptor count and rotatable bonds (properties shared with the target compound) are critical for blood-brain barrier penetration [8].

Anti-Inflammatory and Analgesic Properties

- Substituted phenoxy acetamides like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide () exhibit significant anti-inflammatory (IC50: 12–18 µM) and analgesic activities, suggesting that the cycloheptyl group in the target compound may modulate similar pathways [15].

Physicochemical Properties

*Calculated based on molecular formula.

Biological Activity

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is a chemical compound with a complex molecular structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is C16H21NO3, with a molecular weight of approximately 275.35 g/mol. The structure comprises an acetamide group linked to a 4-acetylphenoxy moiety and a cycloheptyl substituent. Its unique configuration allows for diverse interactions within biological systems.

Synthesis

The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- typically involves multiple steps:

- Formation of the Acetamide Linkage : This is achieved through the reaction of an amine with an acyl chloride.

- Introduction of the Phenoxy Group : The phenoxy moiety is introduced via nucleophilic substitution.

- Cycloheptylation : The cycloheptyl group is added through cyclization reactions involving appropriate precursors.

These steps require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Preliminary studies indicate that Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve:

- Inhibition of Cell Wall Synthesis : Similar to other acetamides, it may disrupt bacterial cell wall formation.

- Interference with Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

In vitro studies have shown moderate activity against gram-positive bacteria, suggesting potential as an antimicrobial agent.

Anticancer Properties

Research has also suggested that Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- may possess anticancer properties . The proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : It may interfere with signaling pathways that promote tumor proliferation.

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- can be correlated with its structural features. Modifications in the acetamide scaffold have been shown to influence potency:

| Modification | Effect on Activity |

|---|---|

| Para-substitution with electron-withdrawing groups | Increased potency against gram-positive bacteria |

| Presence of bulky lipophilic groups | Enhanced membrane permeability and bioavailability |

This indicates that careful design of structural modifications can lead to improved therapeutic profiles.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of Acetamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls.

- Cancer Cell Line Testing : In vitro tests using human cancer cell lines demonstrated that Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- could reduce cell viability significantly at concentrations lower than previously reported for similar compounds.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(4-acetylphenoxy)-N-cycloheptyl-acetamide in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols:

- Use P95 respirators for particulate filtration during synthesis or handling .

- Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact .

- Ensure fume hoods or local exhaust ventilation to mitigate inhalation risks, as the compound is classified for acute oral toxicity (H302) and respiratory irritation (H335) .

Q. What synthetic routes are validated for preparing 2-(4-acetylphenoxy)-N-cycloheptyl-acetamide?

- Methodological Answer :

- Step 1 : React cycloheptylamine with 2-(4-acetylphenoxy)acetyl chloride in anhydrous ethanol or methanol under nitrogen .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Step 3 : Purify via column chromatography (gradient elution) to isolate the acetamide derivative .

- Optimization : Adjust stoichiometry and solvent polarity to improve yield (>75%) and purity (>95%) .

Q. How can researchers confirm structural integrity post-synthesis?

- Methodological Answer :

- NMR Analysis : Compare H and C NMR spectra with computational predictions (e.g., PubChem data) to validate acetylphenoxy and cycloheptyl substituents .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm, acetyl C=O ~1720 cm) .

- Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference OSHA HCS classifications (H302, H315) with in vitro assays (e.g., Ames test for mutagenicity) to validate acute vs. chronic toxicity .

- Dose-Response Studies : Conduct cell viability assays (e.g., MTT on HEK293 cells) to establish LD and NOAEL thresholds .

- Data Note : Discrepancies may arise from impurity profiles; use HPLC to confirm sample purity before testing .

Q. What experimental conditions destabilize 2-(4-acetylphenoxy)-N-cycloheptyl-acetamide?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggested for storage) .

- Hydrolytic Sensitivity : Test pH-dependent stability (e.g., incubate in buffers pH 2–12) and monitor via LC-MS for degradation products (e.g., acetylphenoxy acid) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or β-amyloid proteins, leveraging structural analogs (e.g., chromenone derivatives) .

- QSAR Modeling : Train models on PubChem bioassay data to predict anti-inflammatory or neuroprotective activity .

Q. What analytical techniques identify trace contaminants in synthesized batches?

- Methodological Answer :

- HPLC-PDA/MS : Detect impurities (e.g., unreacted acetylphenoxy precursors) with a C18 column and acetonitrile/water gradient .

- XRD : Compare crystallinity with reference standards to identify polymorphic contaminants .

Q. How can enantiomeric purity be enhanced for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .

Q. What strategies optimize SAR studies for acetamide analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.